molecular formula C9H7N3O B1386527 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde CAS No. 1152541-94-0

3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1386527
CAS No.: 1152541-94-0
M. Wt: 173.17 g/mol
InChI Key: ASLOUQXKVUKLNX-UHFFFAOYSA-N
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Description

3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features both a pyridine and a pyrazole ring.

Biochemical Analysis

Biochemical Properties

3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with various enzymes, including cyclooxygenase-2 (COX-2), where it forms classical hydrogen bonds and π-π interactions, enhancing its residence time in the active site and augmenting its anti-inflammatory activity . Additionally, this compound interacts with other biomolecules such as proteins and nucleic acids, influencing their structural and functional properties.

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in inflammatory responses and cell cycle regulation . Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activities . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular processes, including prolonged modulation of gene expression and enzyme activities.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of various metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments . Additionally, binding proteins can sequester this compound, influencing its localization and availability for biochemical reactions.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be targeted to specific organelles, such as the nucleus or mitochondria, through post-translational modifications or targeting signals . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde typically involves the reaction of pyridine derivatives with hydrazine and aldehydes. One common method includes the Vilsmeier-Haack reaction, where a formylating agent is used to introduce the aldehyde group into the pyrazole ring . The reaction conditions often involve heating the reactants at elevated temperatures, typically around 70°C, to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-(Pyridin-3-yl)-1H-pyrazole-4-carbaldehyde: Similar structure but with different substitution patterns.

    1-Phenyl-1H-pyrazole-4-carbaldehyde: Lacks the pyridine ring but shares the pyrazole core.

    Pyrazolo[3,4-b]pyridine derivatives: Contain fused ring systems with similar reactivity

Uniqueness

3-Pyridin-4-yl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both pyridine and pyrazole rings, which confer distinct electronic properties and reactivity.

Properties

IUPAC Name

5-pyridin-4-yl-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-6-8-5-11-12-9(8)7-1-3-10-4-2-7/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLOUQXKVUKLNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=C(C=NN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 5-chloro-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde synthesized?

A1: 5-chloro-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde (compound 4 in the study) is synthesized by reacting 2-phenyl-5-pyridin-4-yl-2,4-dihydropyrazol-3-one (compound 1) with dimethylformamide and phosphorus oxychloride under Vilsmeier-Haack reaction conditions [].

Q2: What are some reactions that 5-chloro-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde can undergo?

A2: 5-chloro-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde (compound 4) demonstrates reactivity with a variety of reagents. It reacts with:

  • Hippuric acid to yield 4-(5-chloro-1-phenyl-3-pyridin-4-yl-1H-pyrazolo-4-ylmethylene)-2-phenyl-4H-oxazol-5-one (compound 5) [].
  • Sodium azide to form 5-azido-1-phenyl-3-pyridin-4-yl-1H-pyrazol-4-carbaldehyde (compound 8) [].
  • Aromatic ketones to produce 1-aryl-3-(5-chloro-1-phenyl-3-pyridin-4-yl-1H-pyrazol-4-yl)propenones (compounds 12a,b) [].

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